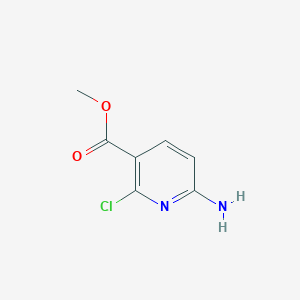
6-氨基-2-氯尼古丁酸甲酯
描述
“Methyl 6-amino-2-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Molecular Structure Analysis
The molecular structure of “Methyl 6-amino-2-chloronicotinate” consists of a pyridine ring substituted with a methyl ester group, an amino group, and a chlorine atom . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) .
Physical And Chemical Properties Analysis
“Methyl 6-amino-2-chloronicotinate” appears as a pale cream to cream to pale brown crystalline powder . Its molecular weight is 186.59 g/mol .
科学研究应用
合成与药物化学
- 6-氨基-2-氯尼古丁酸甲酯已用于合成具有潜在药用价值的新化合物。例如,Leflemme 等人 (2005) 报告了其在 2-芳基-6-甲基-1,2-二氢-1H-吡啶-4-酮和 2-芳基-6-甲基哌啶-4-醇的合成中的应用,这些化合物在小鼠中被评估了抗健忘特性 (Leflemme 等人,2005)。
- Hoffmann-Emery 等人 (2006) 描述了其在合成 NK1 受体拮抗剂(包括贝非替坦和奈替坦)中的作用,这些拮抗剂在药理治疗中具有影响 (Hoffmann-Emery 等人,2006)。
化学和物理性质
- 与 6-氨基-2-氯尼古丁酸甲酯密切相关的 6-氯尼古丁酸的化学和物理性质已被广泛研究。郭等 (2021) 研究了其在各种溶剂中的结构和溶解度,提供了对其在不同化学环境中的行为的见解 (郭等,2021)。
农业应用
- 在农业中,2-氨基 4-氯 6-甲基嘧啶 (AM) 等相关化合物已被研究其作为硝化抑制剂的潜力。Srivastava 等人 (2016) 评估了 AM 在土壤中的降解和持久性,这与理解类似化合物的环境影响相关 (Srivastava 等人,2016)。
先进合成技术
- Quevedo 等人 (2009) 展示了 2-氨基尼古丁酸(包括 6-氨基-2-氯尼古丁酸甲酯)的微波辅助合成,展示了高效化学合成的先进技术 (Quevedo 等人,2009)。
- Cadena 等人 (1977) 探索了 2-氯尼古丁酸的 Ullman 反应以产生异烟肼,突出了此类化合物在合成具有抗炎特性的新药中的多功能性 (Cadena 等人,1977)。
分析和材料科学
- Nayak 和 Dogra (2004) 对 6-氨基尼古丁酸甲酯进行了光谱研究,提供了对其溶剂变色和质子化特性的见解,这对材料科学应用至关重要 (Nayak 和 Dogra,2004)。
安全和危害
“Methyl 6-amino-2-chloronicotinate” is considered hazardous. It may cause skin irritation and serious eye irritation. Specific target organ toxicity has been observed, with the respiratory system being a target organ . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .
属性
IUPAC Name |
methyl 6-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUSFIIARZCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731171 | |
| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloronicotinate | |
CAS RN |
1004294-64-7 | |
| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
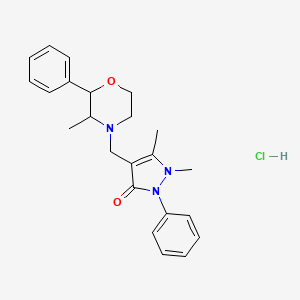

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)

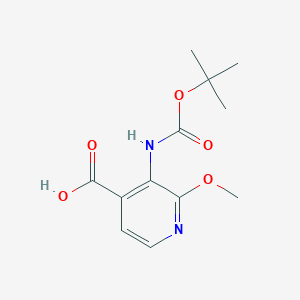
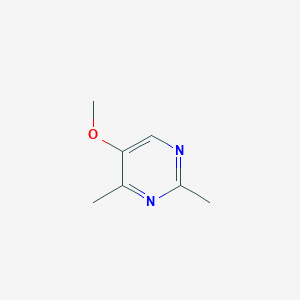
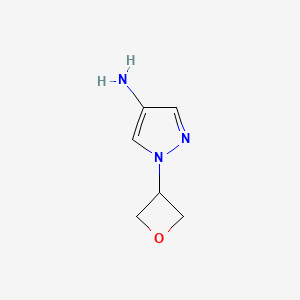
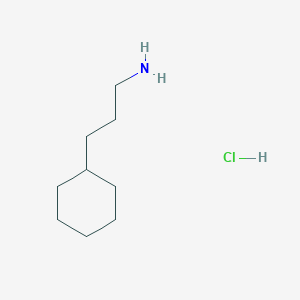
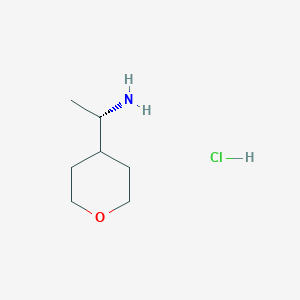

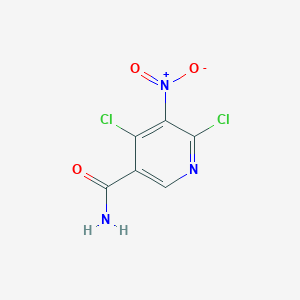
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)